molecular formula C23H19ClFNO2 B1308145 1-(4-Chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one

1-(4-Chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one

Cat. No.: B1308145
M. Wt: 395.9 g/mol
InChI Key: MIGPSMVPSKDBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Moiety: The initial step involves the synthesis of the 2-fluoro[1,1’-biphenyl]-4-yl group through a Suzuki-Miyaura cross-coupling reaction between 2-fluorophenylboronic acid and 4-bromobiphenyl.

    Synthesis of the Pentenone Backbone: The next step involves the formation of the pentenone backbone through a Claisen-Schmidt condensation reaction between 4-chloroaniline and 4-hydroxy-1-penten-3-one.

    Coupling of the Moieties: The final step is the coupling of the biphenyl moiety with the pentenone backbone through an etherification reaction, resulting in the formation of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    Protein Binding: Binding to specific proteins, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chloroanilino)-4-[(2-chloro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
  • (E)-1-(4-chloroanilino)-4-[(2-methyl[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
  • (E)-1-(4-chloroanilino)-4-[(2-ethyl[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one

Uniqueness

(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is unique due to the presence of the fluoro substituent on the biphenyl moiety. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19ClFNO2

Molecular Weight

395.9 g/mol

IUPAC Name

1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one

InChI

InChI=1S/C23H19ClFNO2/c1-16(23(27)13-14-26-19-9-7-18(24)8-10-19)28-20-11-12-21(22(25)15-20)17-5-3-2-4-6-17/h2-16,26H,1H3

InChI Key

MIGPSMVPSKDBFH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C=CNC1=CC=C(C=C1)Cl)OC2=CC(=C(C=C2)C3=CC=CC=C3)F

Origin of Product

United States

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